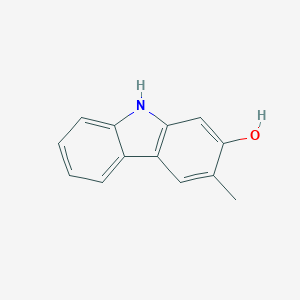

2,4,4-Trimethyl-1,3-cyclohexanedione

カタログ番号 B126354

CAS番号:

63184-86-1

分子量: 154.21 g/mol

InChIキー: HNRVKBUIEQBLML-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,4-Trimethyl-1,3-cyclohexanedione is a metabolite of 13-cis-Retinoic Acid commonly used for the treatment of severe acne .

Synthesis Analysis

The synthesis of 2,4,4-Trimethyl-1,3-cyclohexanedione involves various chemical reactions. The reaction progress is often monitored by Thin Layer Chromatography (TLC) using hexane: ethyl acetate in the ratio (90:10) .Molecular Structure Analysis

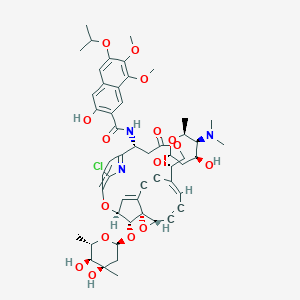

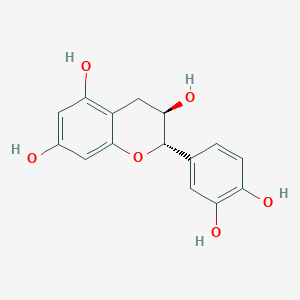

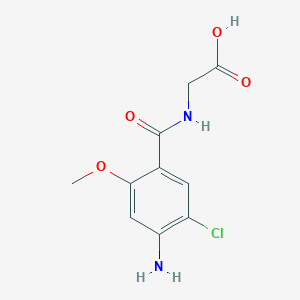

The molecular formula of 2,4,4-Trimethyl-1,3-cyclohexanedione is C9H14O2. It has an average mass of 154.206 Da and a monoisotopic mass of 154.099380 Da .Chemical Reactions Analysis

1,3-Cyclohexanedione can be used as a building block in the synthesis of 9-substituted 1,8-dioxo-xanthenes by reacting with unactivated aldehydes via aldol condensation/Michael addition reaction .Physical And Chemical Properties Analysis

2,4,4-Trimethyl-1,3-cyclohexanedione has a density of 1.0±0.1 g/cm3, a boiling point of 241.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.9±3.0 kJ/mol and a flash point of 88.5±19.6 °C .科学的研究の応用

Catalytic Synthesis and Molecular Structures

- Catalytic Synthesis : A study detailed the catalytic synthesis of 3,5,5-Trimethyl-1,2-cyclohexanedione from α-isophorone, illustrating a pathway that involves epoxidation under alkaline conditions followed by rearrangement catalyzed by solid acid. This synthesis highlights the potential of cyclohexanedione derivatives for generating fine chemical intermediates (Mao Li-qiu, 2008).

- Molecular Structures : Gas-phase electron diffraction and theoretical calculations were used to investigate the molecular structures of 1,3-cyclohexanedione derivatives, determining the conformational mixtures and geometric parameters that support their structural versatility (Q. Shen & S. Samdal, 2011).

Synthetic Applications

- Enol Lactone Synthesis : A Michael addition/cyclization sequence involving cyclic 1,3-dicarbonyl compounds provided a new direct synthetic route to enol lactones, showcasing the reactivity of cyclohexanedione derivatives in producing cyclic structures (Kennosuke Itoh & S. Kanemasa, 2003).

- Condensation Reactions : Cyclohexanediones' condensation with pyrrole under acidic conditions led to unusual products with interesting structural features, further demonstrating their utility in synthesizing complex heterocyclic compounds (Sanjeev P. Mahanta & P. Panda, 2013).

Novel Reactions and Analytical Applications

- Aromatization Reactions : An unexpected aromatization reaction was observed during the preparation of 1,2-cyclohexanedione ethers, highlighting an innovative pathway for synthesizing aryl ethers from cyclohexanedione derivatives (D. A. Hunt, R. DeAngelis, & Amy E Solinski, 2017).

- Chemical Oscillation for Analytical Applications : The differentiation between isomers of cyclohexanedione was achieved using their perturbation effects on a catalyzed Briggs–Rauscher oscillation, providing a novel qualitative method for distinguishing positional isomers electrochemically (Chen Juan et al., 2016).

特性

IUPAC Name |

2,4,4-trimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRVKBUIEQBLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC(C1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,4-Trimethyl-1,3-cyclohexanedione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Zanapezil fumarate

142852-51-5

Kedarcidin chromophore

143591-04-2

(S)-Piperazine-2-carboxylic acid

147650-70-2

4-Acetoxy cinnamaldehyde

157096-53-2

![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)

![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)